molecular formula C25H36N4O2S B2715358 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide CAS No. 898435-05-7

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide

Cat. No.: B2715358
CAS No.: 898435-05-7
M. Wt: 456.65
InChI Key: AEWKPOGAYXUGFF-UHFFFAOYSA-N
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Description

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide is a useful research compound. Its molecular formula is C25H36N4O2S and its molecular weight is 456.65. The purity is usually 95%.
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Biological Activity

2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-mesitylacetamide is a complex organic compound notable for its unique structural features, including a cyclopentapyrimidine core and a thioether linkage. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Structural Characteristics

The molecular formula of this compound is C23H32N4O2SC_{23}H_{32}N_{4}O_{2}S, with a molecular weight of approximately 428.6 g/mol. The presence of the diethylamino group enhances its solubility and interaction potential with biological targets, making it an attractive candidate for further pharmacological studies.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:

  • Antitumor Activity : Compounds related to pyrimidines have shown promise in targeting various cancer pathways. For instance, pyrido[2,3-d]pyrimidines are recognized for their anticancer properties by inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
  • Antimicrobial Properties : Thiosemicarbazone derivatives often display enhanced antimicrobial activity when complexed with metals. The thioether linkage in our compound may similarly enhance its bioactivity through metal coordination .

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Inhibition of Kinases : As seen in related compounds, the inhibition of specific kinases could lead to reduced proliferation of cancer cells.
  • Induction of Apoptosis : Similar structures have been shown to promote apoptosis through mitochondrial pathways and caspase activation .

Anticancer Studies

A study on a related pyrido[2,3-d]pyrimidine compound demonstrated significant anticancer activity against prostate (PC-3) and lung (A-549) cancer cells with IC50 values of 1.54 μM and 3.36 μM, respectively. These findings suggest that our compound may exhibit comparable efficacy against cancer cell lines .

Antimicrobial Activity

Thiosemicarbazone ligands have been reported to show higher antimicrobial activity when coordinated with metal ions. For example, palladium(II) complexes derived from thiosemicarbazones exhibited IC50 values significantly lower than their free ligands against various tumor cell lines . This indicates that the thioether component in our compound could similarly enhance its antimicrobial properties.

Comparative Analysis Table

Property This compound Related Compounds
Molecular FormulaC23H32N4O2SC_{23}H_{32}N_{4}O_{2}SVaries
Molecular Weight428.6 g/molVaries
Antitumor Activity (IC50)Potentially similar to pyrido[2,3-d]pyrimidines (e.g., IC50 = 1.54 μM for PC-3 cells) Varies
Antimicrobial ActivityHypothesized enhancement via thioether linkageHigher in metal complexes
Mechanism of ActionInhibition of CDKs; Induction of apoptosisVaries

Properties

IUPAC Name

2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N4O2S/c1-6-28(7-2)12-9-13-29-21-11-8-10-20(21)24(27-25(29)31)32-16-22(30)26-23-18(4)14-17(3)15-19(23)5/h14-15H,6-13,16H2,1-5H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWKPOGAYXUGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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